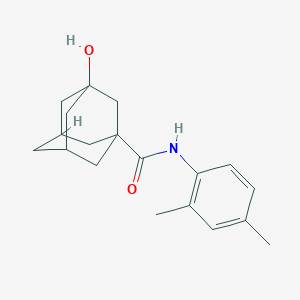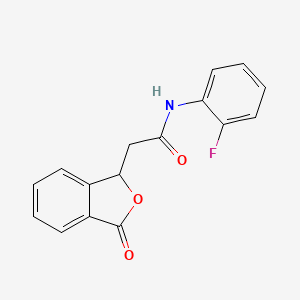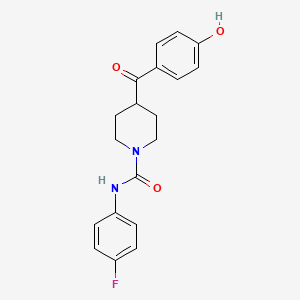
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug for the treatment of various diseases.
Mécanisme D'action
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide inhibits the activity of ROCK1 and ROCK2 by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion. N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has also been shown to inhibit the activity of other enzymes, including PAK4 and PAK5, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, and to reduce the production of pro-inflammatory cytokines. N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has also been shown to reduce the proliferation of cancer cells and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide is its specificity for ROCK1 and ROCK2. This allows for more targeted inhibition of these enzymes, which may reduce the risk of off-target effects. However, one limitation of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide is its relatively low potency compared to other ROCK inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
There are several possible future directions for research on N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide. One area of focus is the development of more potent N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide analogs that can be used in the treatment of cancer and other diseases. Another area of focus is the development of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide-based therapies that can be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide and to identify other potential therapeutic targets for this compound.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide involves several steps, starting with the reaction of 4-fluoroaniline with 4-hydroxybenzoyl chloride to form 4-(4-fluorophenyl)-4-hydroxybenzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide to yield N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide. The synthesis of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including ROCK1 and ROCK2, which are involved in the regulation of cell migration and invasion. N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-3-5-16(6-4-15)21-19(25)22-11-9-14(10-12-22)18(24)13-1-7-17(23)8-2-13/h1-8,14,23H,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUSKVCMIKFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

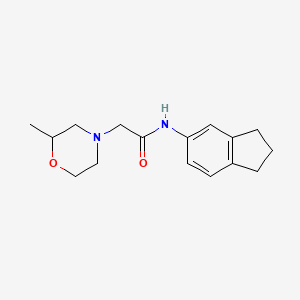
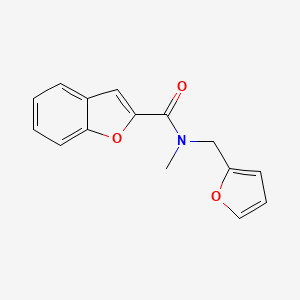

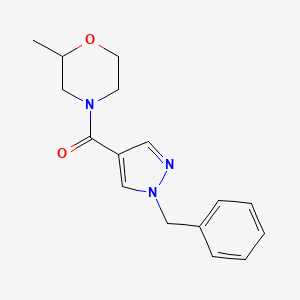
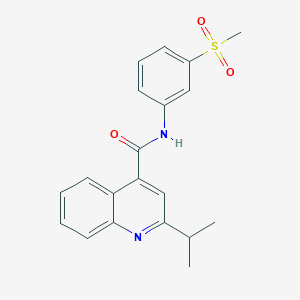
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
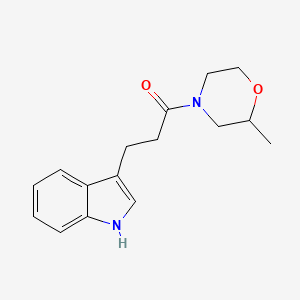
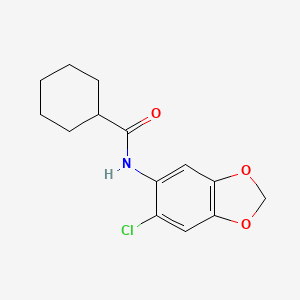
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
